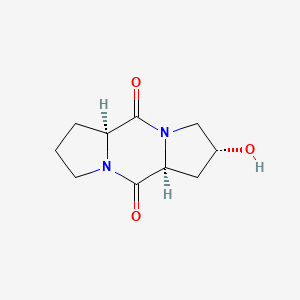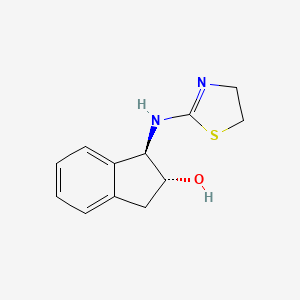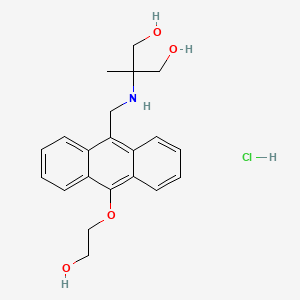
2-(((10-(2-Hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-1,3-propanediol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((10-(2-Hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-1,3-propanediol hydrochloride is a complex organic compound with a unique structure that includes an anthracene moiety, a hydroxyethoxy group, and a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((10-(2-Hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-1,3-propanediol hydrochloride typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, which is then reacted with 2-hydroxyethoxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as phase transfer catalysis and the use of specific solvents and catalysts are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(((10-(2-Hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-1,3-propanediol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethoxy or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(((10-(2-Hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-1,3-propanediol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe due to its anthracene moiety.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors
Mechanism of Action
The mechanism of action of 2-(((10-(2-Hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-1,3-propanediol hydrochloride involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may interact with enzymes and proteins, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene derivatives and compounds with hydroxyethoxy or propanediol groups. Examples include:
- 9-Anthracenemethanol
- 2-(2-Hydroxyethoxy)ethanol
- 2-Methyl-1,3-propanediol .
Uniqueness
What sets 2-(((10-(2-Hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-1,3-propanediol hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
119499-33-1 |
|---|---|
Molecular Formula |
C21H26ClNO4 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19;/h2-9,22-25H,10-14H2,1H3;1H |
InChI Key |
FILRFJPITVZGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


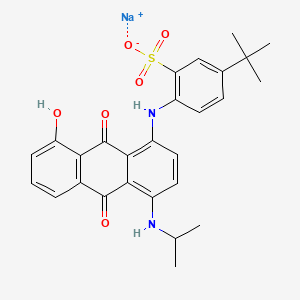

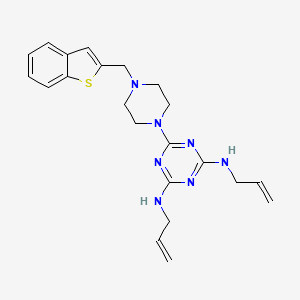
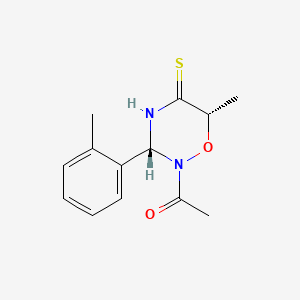
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
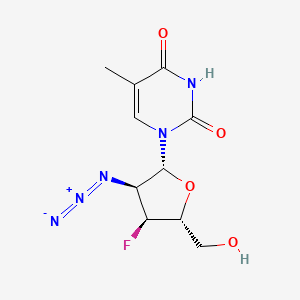


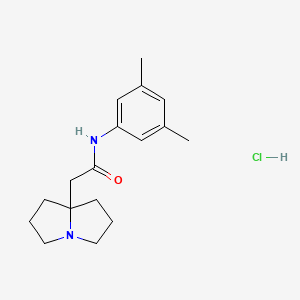
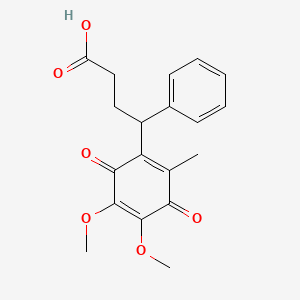
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
